Propylene glycol

Description

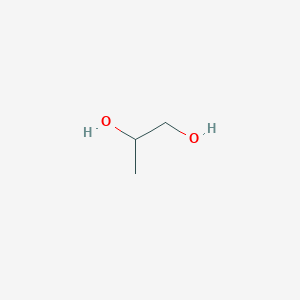

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58858-91-6 (hydrochloride salt) | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021206 | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless viscous liquid | |

CAS No. |

57-55-6, 25322-68-3, 63625-56-9 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P750) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P1200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Propylene Glycol: A Comprehensive Technical Guide for Laboratory Professionals

Propylene glycol (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂.[1][2] It is a viscous, colorless, and nearly odorless liquid that possesses a faintly sweet taste.[2][3] Due to its versatile properties, this compound is a staple in a wide array of laboratory and industrial applications, ranging from pharmaceuticals and cosmetics to food technology and chemical synthesis.[1][4][5] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering practical insights and methodologies for researchers, scientists, and drug development professionals.

Fundamental Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. These properties dictate its behavior as a solvent, its stability under various conditions, and its compatibility with other substances.

Core Physical Data

This compound's physical attributes make it a highly adaptable solvent and humectant. It is completely miscible with water and a broad range of organic solvents, including acetone, chloroform, and ethanol.[2][6][7] Its hygroscopic nature, the ability to attract and retain moisture, is a key feature in many of its applications.[1][8]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O₂ | [2][6] |

| Molecular Weight | 76.09 g/mol | [1][5][6] |

| Appearance | Clear, colorless, viscous liquid | [2][7][9] |

| Odor | Nearly odorless | [2][3] |

| Taste | Faintly sweet | [2][3] |

| Melting Point | -59 °C (-74 °F) | [2][6][10] |

| Boiling Point | 188.2 °C (370.8 °F) | [2][6][10] |

| Density | 1.036 g/cm³ (at 20 °C) | [1][2][5] |

| Flash Point | 103-104 °C (closed cup) | [11] |

| Autoignition Temperature | 371 °C (700°F) | [7] |

| Vapor Pressure | 0.08 mm Hg (at 20 °C) | [6] |

| Refractive Index (n20/D) | 1.432 | [6] |

Chemical Structure and Reactivity

This compound is a diol, meaning it contains two hydroxyl (-OH) groups.[2] This structure is fundamental to its chemical behavior.

Caption: Chemical structure of this compound (Propane-1,2-diol).

This compound is relatively stable under normal laboratory conditions but can be oxidized at high temperatures to form compounds such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[6] It is incompatible with strong oxidizing agents, which can create a fire hazard.[1]

This compound in the Laboratory: A Multifaceted Tool

The unique combination of properties makes this compound an invaluable asset in various laboratory applications, particularly in the realm of drug development and life sciences.

The Premier Solvent for Challenging Formulations

A significant portion of active pharmaceutical ingredients (APIs) exhibit poor water solubility, which presents a major hurdle in the development of effective drug delivery systems.[12] this compound's ability to dissolve a wide range of both water-soluble and oil-soluble substances makes it a solvent of choice in pharmaceutical formulations.[13]

-

Enhanced Bioavailability: By dissolving poorly soluble APIs, this compound can enhance their bioavailability, ensuring more effective absorption by the body.[12]

-

Versatility in Formulations: It is a common excipient in oral, injectable, and topical formulations.[4][8][14] For instance, many water-insoluble drugs, such as benzodiazepines, utilize this compound as a solvent.[2]

-

Stabilizer and Humectant: Beyond its solvent properties, it acts as a stabilizer, preventing the separation of ingredients in suspensions and emulsions.[8] Its hygroscopic nature helps to maintain the desired moisture content in formulations like creams and ointments.[8]

Caption: Role of this compound in overcoming poor API solubility.

Cryopreservation and Cell Culture

This compound is utilized as a cryoprotectant, a substance that protects biological tissue from damage caused by freezing. Its ability to lower the freezing point of water and increase viscosity helps to prevent the formation of damaging ice crystals within cells.

Experimental Workflows: A Step-by-Step Protocol for Solvent Screening

When developing a new liquid formulation, a solvent screening study is crucial to identify a suitable vehicle for the API.

Objective: To determine the solubility and stability of a model hydrophobic API in this compound compared to other common solvents.

Materials:

-

Model hydrophobic API (e.g., ibuprofen, ketoprofen)

-

This compound (USP/EP grade)

-

Ethanol (95%)

-

Polyethylene Glycol 400 (PEG 400)

-

Deionized water

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Analytical balance

-

HPLC system with a suitable column and detector

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh 100 mg of the API into separate 10 mL glass vials.

-

Add 5 mL of each solvent (this compound, ethanol, PEG 400, and water) to the respective vials.

-

Cap the vials and vortex for 2 minutes to ensure initial dispersion.

-

Place the vials on a magnetic stirrer and stir at a constant speed at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After 24 hours, visually inspect the vials for any undissolved API.

-

Filter the supernatant of each solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

Prepare serial dilutions of the filtered solutions with a suitable mobile phase for HPLC analysis.

-

-

Quantitative Analysis via HPLC:

-

Develop and validate an HPLC method for the quantification of the API.

-

Inject the prepared samples onto the HPLC system.

-

Determine the concentration of the dissolved API in each solvent by comparing the peak areas to a standard curve.

-

-

Data Analysis and Interpretation:

-

Calculate the solubility of the API in each solvent (mg/mL).

-

Compare the solubility data to determine the most effective solvent for the model API.

-

For the most promising solvents, conduct a short-term stability study by storing the solutions at various temperatures (e.g., 4°C, 25°C, 40°C) and analyzing the API concentration at different time points (e.g., 1, 2, and 4 weeks).

-

Analytical Methods for this compound

Accurate and reliable analytical methods are essential for quality control and for determining the concentration of this compound in various matrices.

Gas Chromatography (GC)

Gas chromatography is the primary and preferred method for the quantitative analysis of this compound in biological and environmental samples.[15]

-

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) or Mass Spectrometry (MS) is commonly used for detection and quantification.[15]

-

Sample Preparation: For biological samples, derivatization is often required to increase the volatility and thermal stability of this compound.[15] This typically involves esterification.[15]

High-Performance Liquid Chromatography (HPLC)

While GC is more common, HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or in complex mixtures.

Safety and Handling in the Laboratory

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA).[16] However, as with any chemical, proper handling and safety precautions are necessary in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Inhalation: At room temperature, the vapor pressure of this compound is low, minimizing the risk of inhalation. However, if mists are generated, they may cause irritation to the upper respiratory tract.

-

Skin Contact: Prolonged or repeated skin contact is generally not irritating.[17]

-

Eye Contact: May cause slight, temporary eye irritation. In case of contact, flush the eyes with water for several minutes.

-

Ingestion: this compound has very low toxicity if swallowed in small amounts.[17]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[10]

Conclusion

This compound's unique combination of physical and chemical properties, including its excellent solvency, hygroscopicity, and low toxicity, establishes it as a cornerstone in modern laboratory practice. For researchers and professionals in drug development, a comprehensive understanding of these characteristics is not merely beneficial but essential for innovation and the creation of safe and effective products. By leveraging the insights and methodologies presented in this guide, scientists can harness the full potential of this compound in their experimental and formulation endeavors.

References

- This compound | Description, Formula, Production, & Uses | Britannica. (2025, November 21). Britannica.

- This compound | 57-55-6 - ChemicalBook.ChemicalBook.

- 6. ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.

- This compound - Solubility of Things.Solubility of Things.

- This compound: A Key Ingredient in Pharmaceuticals and Drug Delivery.NINGBO INNO PHARMCHEM CO.,LTD.

- safety data sheet this compound - Solvet.Solvet.

- This compound - Wikipedia.Wikipedia.

- This compound Uses in Chemical Industry: Applications, Manufacturing and Sourcing.Elchemy.

- This compound Product Specifications for Quality Supply.

- Safety Data Sheet this compound - ChemSupply Australia.ChemSupply Australia.

- This compound - SAFETY DATA SHEET - National Refrigerants Ltd.

- This compound USP/EP: Pharmaceutical grade - Repsol.Repsol.

- This compound (PG) - Monument Chemical.Monument Chemical.

- This compound – usp ch3.[Source not available].

- Exploring this compound's Role as a Reliable Excipient - PharmiWeb.com. (2024, June 24). PharmiWeb.com.

- USP this compound: Solvent Versatility, Humectancy & Regulatory Status. (2025, September 5).

- This compound - atamankimya.com.

Sources

- 1. This compound | Description, Formula, Production, & Uses | Britannica [britannica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. This compound | 57-55-6 [chemicalbook.com]

- 7. monumentchemical.com [monumentchemical.com]

- 8. pharmiweb.com [pharmiweb.com]

- 9. manalipetro.com [manalipetro.com]

- 10. nationalref.com [nationalref.com]

- 11. chemsupply.com.au [chemsupply.com.au]

- 12. nbinno.com [nbinno.com]

- 13. USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. This compound: What is it and what is it used for? | Uses and applications | Repsol [repsol.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. solvet.ca [solvet.ca]

Propylene glycol CAS number and molecular structure

An In-depth Technical Guide to Propylene Glycol: From Core Properties to Advanced Applications

Abstract

This compound (propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a viscous, colorless liquid that is nearly odorless but possesses a faintly sweet taste. Its versatile physicochemical properties, coupled with its low toxicity, have established it as a critical excipient in a vast array of pharmaceutical formulations. This guide provides a comprehensive overview of this compound, focusing on its fundamental chemical and physical characteristics, molecular structure, and its multifaceted applications within the realms of research and drug development. We will delve into its role as a solvent, stabilizer, and humectant, providing technical insights and methodologies for its characterization and use.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of this compound begins with its fundamental identifiers and physical characteristics, which are crucial for its application in scientific and pharmaceutical contexts.

Chemical Identifiers

-

Chemical Abstracts Service (CAS) Number: 57-55-6

-

Molecular Formula: C₃H₈O₂

-

IUPAC Name: Propane-1,2-diol

-

Synonyms: 1,2-Propanediol, α-Propylene glycol, Monothis compound (MPG)

Physicochemical Data Summary

The utility of this compound in diverse applications is a direct consequence of its unique physical and chemical properties.

| Property | Value | Source |

| Molar Mass | 76.095 g/mol | |

| Appearance | Clear, colorless, viscous liquid | |

| Odor | Odorless | |

| Density | 1.036 g/cm³ at 25°C | |

| Boiling Point | 188.2 °C (370.8 °F) | |

| Melting Point | -59 °C (-74 °F) | |

| Solubility | Miscible with water, acetone, and chloroform | |

| Vapor Pressure | 0.129 mmHg at 25°C | |

| Viscosity | 0.042 Pa·s at 25°C | |

| Refractive Index | 1.432 at 20°C |

Molecular Structure and Stereochemistry

This compound's molecular structure is central to its chemical behavior. It is a diol, characterized by the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms on a three-carbon chain. This arrangement classifies it as a vicinal diol.

The second carbon atom in the propane-1,2-diol molecule is a chiral center, meaning it is attached to four different groups. This chirality gives rise to two stereoisomers (enantiomers): (R)-propylene glycol and (S)-propylene glycol. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.

Solubility of compounds in propylene glycol

An In-Depth Technical Guide to the Solubility of Compounds in Propylene Glycol

Abstract

This compound (PG, propane-1,2-diol) is a cornerstone excipient in the pharmaceutical industry, prized for its exceptional solvency, low toxicity, and versatile physicochemical properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the solubility of active pharmaceutical ingredients (APIs) and other compounds in this critical solvent. We will explore the molecular basis of PG's solvent action, systematically analyze the factors influencing solubility, present detailed methodologies for its experimental determination, and discuss theoretical models for its prediction. The guide synthesizes field-proven insights with authoritative data to explain the causality behind formulation choices, ensuring a robust and self-validating approach to drug development.

Introduction to this compound as a Pharmaceutical Solvent

This compound (C₃H₈O₂) is a synthetic organic compound, a viscous, colorless, and nearly odorless liquid that is fully miscible with a broad range of solvents, including water, acetone, and chloroform.[3][4] Its utility in the pharmaceutical sector is extensive, where it functions as a solvent, humectant, preservative, and stabilizer in oral, topical, and injectable formulations.[1][2][5][6] The U.S. Food and Drug Administration (FDA) has designated this compound as "generally recognized as safe" (GRAS) for use in food and pharmaceuticals, underscoring its favorable safety profile.[7][8]

The primary role of PG in drug formulation is often to dissolve or solubilize APIs that exhibit poor water solubility, thereby enhancing bioavailability and ensuring the stability and efficacy of therapeutic compounds.[5][6][9][10] A thorough understanding of solubility in PG is therefore not merely an academic exercise but a fundamental requirement for designing stable, effective, and safe medicinal products.

Physicochemical Properties of this compound

The efficacy of this compound as a solvent is a direct result of its unique physical and chemical properties. Its hygroscopic nature, high boiling point, and ability to dissolve a wide array of substances are key to its versatility.[3][9][11][12]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈O₂ | [11][13] |

| Molecular Weight | 76.09 g/mol | [13][14] |

| Appearance | Clear, colorless, viscous liquid | [1][12] |

| Boiling Point | 188.2 °C (370.8 °F) | [3][13] |

| Melting Point | -59 °C (-74 °F) (forms a glass) | [13][14] |

| Density | 1.036 g/cm³ (at 20 °C) | [13][14] |

| Viscosity | 0.042 Pa·s (at 25 °C) | [4] |

| Vapor Pressure | 0.07 mmHg (at 20 °C) | [14] |

| Flash Point | 99 °C (210 °F) | [14] |

| Water Solubility | Miscible | [7][14] |

| Log P (Octanol/Water) | -0.92 | [14] |

These properties, particularly its miscibility with water and many organic solvents, make PG an ideal intermediate solvent, capable of bridging the gap between aqueous and lipid phases.[2][5]

The Molecular Basis of Solubility in this compound

The remarkable solvent power of this compound lies in its molecular structure. The presence of two hydroxyl (-OH) groups on adjacent carbons allows it to act as both a hydrogen bond donor and acceptor.[7][12] This dual capability enables PG to form a robust, three-dimensional hydrogen-bond network with itself and to establish strong intermolecular interactions with a wide variety of solutes.[15][16]

This amphiphilic character is the key to its versatility. PG can effectively solvate:

-

Polar and Hydrophilic Compounds: By forming strong hydrogen bonds with functional groups like hydroxyls (-OH), amines (-NH₂), and carboxyls (-COOH).

-

Non-Polar and Lipophilic Compounds: Through van der Waals interactions with its propylene (C₃H₆) backbone, allowing it to dissolve oils, resins, and many lipophilic APIs.[1][9]

This unique balance of polar and non-polar characteristics allows PG to act as a "universal" solvent in many pharmaceutical contexts, reducing the need for multiple, more complex solvent systems.[5]

Factors Influencing Solubility in this compound

The equilibrium solubility of a compound in PG is not a fixed value but is influenced by several environmental and compositional factors.

-

Temperature: For most solid solutes, solubility in this compound increases with rising temperatures.[7] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward greater dissolution.[17] However, for gases, solubility decreases as temperature increases.[17]

-

pH: For ionizable APIs (weak acids or bases), pH is a critical determinant of solubility. Adjusting the pH of a PG-based formulation can convert the API into its more soluble salt form, dramatically increasing its concentration at saturation.

-

Co-solvents: this compound is frequently used in combination with other solvents, most commonly water and ethanol, to create tailored solvent systems.[18] The addition of a co-solvent can have a non-linear effect on solute solubility. For instance, in PG-water mixtures, the solubility of some drugs like acetaminophen and sulfanilamide is maximal in pure PG, while for other compounds, a specific blend of PG and water may yield the highest solubility.[19][20] This is due to complex changes in the solvent's polarity, hydrogen bonding network, and the energy required to create a cavity for the solute molecule.[19][21][22]

-

Presence of Other Solutes: The presence of other dissolved substances, such as salts or excipients, can impact the solubility of the primary compound through mechanisms like the common-ion effect or by altering the overall properties of the solvent medium.[17]

Methodologies for Solubility Determination

Accurate determination of equilibrium solubility is essential for pre-formulation studies. The shake-flask method is the gold standard and provides a reliable measure of a compound's solubility in a given solvent system.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol describes a self-validating system for determining the solubility of a solid compound in this compound.

-

Preparation:

-

Prepare several vials containing a fixed volume or weight of this compound (e.g., 5 mL).

-

Ensure the temperature of a shaker bath or incubator is precisely controlled (e.g., 25 °C ± 0.5 °C).

-

-

Execution:

-

Add an excess amount of the solid solute to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-point study can establish the minimum time required.

-

-

Sample Processing:

-

After agitation, allow the vials to rest in the temperature-controlled environment for several hours to let undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the quantifiable range of an analytical method (e.g., HPLC-UV, LC-MS).

-

Analyze the diluted samples using the validated analytical method to determine the concentration of the dissolved solute.

-

Calculate the original concentration in the this compound, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

-

Validation:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The final report should include the mean solubility, standard deviation, and visual confirmation that excess solid remained in the vials, confirming saturation.

-

Predicting Solubility: Theoretical and Computational Approaches

While experimental determination is definitive, theoretical models can provide valuable early insights and guide solvent selection. One of the most practical approaches is the use of Hansen Solubility Parameters (HSP) .

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[23] The "HSP distance" (Ra) between a solvent and a solute can be calculated, with smaller distances indicating higher affinity and probable solubility.

Table 2: Hansen Solubility Parameters (in MPa⁰·⁵)

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| This compound | 16.8 | 9.4 | 23.3 |

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

Data sourced from various HSP databases and literature.[24][25]

By comparing the HSP of a new API to that of this compound, a formulation scientist can make an educated prediction about its potential solubility, saving significant experimental time and resources.

Applications in Drug Development & Formulation

A comprehensive grasp of solubility in PG is directly applied across various dosage forms:

-

Oral Liquid Formulations: PG is a preferred solvent for syrups and solutions, ensuring APIs remain dissolved and uniformly distributed, which is critical for consistent dosing.[2][5]

-

Topical Formulations: In creams, gels, and ointments, PG not only dissolves the API but also acts as a humectant and a penetration enhancer, facilitating the delivery of the drug through the skin.[3][5][10]

-

Parenteral (Injectable) Formulations: For APIs that are unstable or insoluble in aqueous systems, PG serves as a vital non-aqueous solvent, enabling the creation of stable injectable medications.[1][2][9] Its ability to withstand sterilization processes like autoclaving further enhances its utility.[26]

Challenges and Considerations

Despite its advantages, working with this compound requires an awareness of potential challenges:

-

Supersaturation and Precipitation: Formulations can sometimes become supersaturated, especially after a temperature change, leading to the risk of the API precipitating out of solution over time. This can compromise the safety and efficacy of the product.

-

Viscosity: this compound is significantly more viscous than water, which can affect manufacturing processes such as mixing and sterile filtration.[12]

-

Safety and Toxicology: While generally safe, high doses of this compound, particularly via intravenous administration, can lead to adverse effects such as hyperosmolality and lactic acidosis.[27] Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for maximum daily intake.[27] It is crucial to adhere to these limits and consider the total PG load in any given formulation.

Conclusion

This compound's unique combination of broad solvency, miscibility, and a strong safety profile solidifies its role as an indispensable tool in pharmaceutical formulation.[6] A deep, mechanistic understanding of solubility within this solvent—grounded in its physicochemical properties and influenced by factors like temperature and co-solvents—is paramount for the successful development of stable and bioavailable drug products. By integrating robust experimental methodologies with predictive theoretical models, researchers can navigate the complexities of formulation science with greater efficiency and confidence, ultimately accelerating the delivery of safe and effective medicines.

References

- Solubility of Things. This compound.

- ChemicalBook. This compound | 57-55-6.

- Britannica. This compound | Description, Formula, Production, & Uses.

- PCC Group Product Portal. This compound.

- Ingredientsonline.com.

- Tangshan Solvents Trading Co., Ltd. This compound(Pharma Grade).

- SpringerLink. Summary of selected physical/chemical properties of the this compound substances.

- Agency for Toxic Substances and Disease Registry.

- PharmiWeb.com. Exploring this compound's Role as a Reliable Excipient.

- Alliance Chemical.

- Elchemy.

- PubMed.

- GlobalRx. This compound USP: A Versatile Industrial Pharmaceutical Ingredient.

- NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for this compound.

- Penn State Research Database. Safety Assessment of this compound, Trithis compound, and PPGs as Used in Cosmetics.

- NINGBO INNO PHARMCHEM CO.,LTD.

- European Medicines Agency (EMA). This compound used as an excipient.

- SciELO.

- CD Formul

- ResearchGate. Solubility of acetaminophen in (ethanol + this compound + water)

- ResearchGate.

- Solvet.

- Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- SciSpace by Typeset.

- Prof Steven Abbott. HSP Basics | Practical Solubility Science.

- Taylor & Francis Online. Hydrogen bonding in the Raman O–H stretching band of this compound in nanometre-confined space: surface interactions and finite-size effects.

- PubMed. Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches.

- ResearchGate. The hydrogen-bond network in propylene-glycol studied by Raman spectroscopy.

- Organic Chemistry Tutor. Hydrogen Bonding.

- ResearchGate.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

- Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. This compound Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. atamankimya.com [atamankimya.com]

- 5. USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Articles [globalrx.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chinasolvents.com [chinasolvents.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 57-55-6 [chemicalbook.com]

- 12. This compound - PCC Group Product Portal [products.pcc.eu]

- 13. britannica.com [britannica.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Excess free energy approach to the estimation of solubility in mixed solvent systems III: Ethanol-propylene glycol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 24. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) [accudynetest.com]

- 25. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 26. This compound - CD Formulation [formulationbio.com]

- 27. ema.europa.eu [ema.europa.eu]

Propylene Glycol in the Research Laboratory: A Comprehensive Safety and Handling Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Propylene Glycol in Research

This compound (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂.[1] It is a colorless, viscous, and nearly odorless liquid that is fully miscible with a broad range of solvents, including water, acetone, and chloroform.[1][2] This versatile diol is a staple in many research laboratories, valued for its low toxicity and diverse applications.[3][4] In the realm of drug development and scientific research, this compound serves as a crucial solvent, a humectant to maintain moisture, an emulsifier, and a preservative.[4][5] It is also utilized in antifreeze solutions and as a heat transfer fluid.[6] Given its widespread use, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, technically-grounded overview of the safety data for this compound, tailored for the specific needs of research and development professionals.

Compound Profile and Physicochemical Properties

This compound's utility in the laboratory is a direct result of its unique physical and chemical properties. A thorough understanding of these characteristics is the foundation of its safe and effective use.

Key Physicochemical Data for this compound [2][5][7][8]

| Property | Value |

| Chemical Formula | C₃H₈O₂ |

| Molecular Weight | 76.09 g/mol |

| Appearance | Clear, colorless, viscous liquid |

| Odor | Odorless |

| Boiling Point | 188.2 °C (370.8 °F) |

| Melting/Freezing Point | -59 °C (-74 °F) |

| Flash Point | 103-104 °C (closed cup) |

| Autoignition Temperature | 371 °C (699.8 °F) |

| Solubility | Miscible in water, acetone, chloroform, and ethanol |

| Vapor Pressure | Low |

| Density | 1.036 g/cm³ |

This compound's high boiling point and low vapor pressure mean that at room temperature, exposure to its vapor is minimal.[9] It is also hygroscopic, meaning it readily absorbs moisture from the air; this necessitates storage in tightly sealed containers to maintain its concentration and integrity.[1][10]